molecular formula C11H15NO2 B1277316 4-Butoxybenzamide CAS No. 73258-87-4

4-Butoxybenzamide

Cat. No.: B1277316
CAS No.: 73258-87-4
M. Wt: 193.24 g/mol
InChI Key: FGVYXJOVJVWXQQ-UHFFFAOYSA-N
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Description

4-Butoxybenzamide is an organic compound with the molecular formula C11H15NO2. It is a white crystalline solid that is often used in various chemical research and industrial applications. The compound is characterized by the presence of a butoxy group attached to the benzamide structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-butoxybenzoic acid with ammonia or an amine under suitable conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: 4-Butoxybenzoic acid or 4-butoxybenzaldehyde.

    Reduction: 4-Butoxyaniline.

    Substitution: 4-Butoxy-2-nitrobenzamide or 4-butoxy-2-halobenzamide.

Scientific Research Applications

4-Butoxybenzamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Butylbenzamide: Similar structure but with a butyl group instead of a butoxy group.

    4-Butoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    4-Butoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide group.

Uniqueness: 4-Butoxybenzamide is unique due to the presence of both the butoxy group and the amide group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.

Biological Activity

4-Butoxybenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, effects on different biological systems, and potential clinical applications.

Chemical Structure and Properties

This compound is an aromatic amide derivative characterized by a butoxy group attached to a benzene ring, which influences its solubility and interaction with biological targets. The molecular formula is C11H15NOC_{11}H_{15}NO, and its structure can be represented as follows:

Butoxy group OC4H9\text{Butoxy group }-O-C_4H_9
Benzamide structure C6H4NHC(=O)H\text{Benzamide structure }-C_6H_4-NH-C(=O)-H

Research indicates that this compound exhibits several biological activities, primarily through its interactions with specific enzymes and receptors. Notably:

  • Tyrosinase Inhibition : Similar compounds have shown promise as tyrosinase inhibitors, which are valuable in cosmetic and medicinal applications for controlling pigmentation and preventing browning in food products. While specific data on this compound's inhibition potency is limited, related studies suggest potential efficacy in this area .
  • Anticancer Activity : Preliminary studies have indicated that derivatives of benzamide can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the upregulation of pro-apoptotic factors like p53 .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Effect Reference
Tyrosinase InhibitionPotential inhibitor (specific IC50 not reported)
CytotoxicityInduces apoptosis in cancer cells
Antimicrobial ActivityRelated compounds show activity
Sigma Receptor BindingPotential role in cancer imaging

Case Studies

  • Anticancer Evaluation : A study investigated the cytotoxic effects of various benzamide derivatives, including those similar to this compound, against MCF-7 breast cancer cells. The results demonstrated significant antiproliferative action with IC50 values ranging from 2.71 μM to 5.94 μM for structurally related compounds, suggesting that modifications in the benzamide structure can enhance biological activity .
  • In Vivo Imaging : In research involving sigma receptor scintigraphy, a related compound demonstrated effective binding to sigma receptors overexpressed in breast cancer cells, indicating that derivatives like this compound could be explored for diagnostic imaging applications .

Properties

IUPAC Name

4-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVYXJOVJVWXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401771
Record name 4-butoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73258-87-4
Record name 4-Butoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73258-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-butoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 4-butoxy
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Chilled to 20°, a solution of 84 g (0.39 mole) of a solution of 4-n-butoxybenzoyl chloride in 700 ml of AR chloroform, then saturated with anhydrous ammonia. The mixture was stirred for 20 min. to 0°, then the white precipitate collected, washed with cold water and oven-dried to 60° to give 76 g, m.p. shrinks 160°, melts 162°-164°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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